molecular formula C7H10ClNO B1256928 4-(Aminomethyl)phenol hydrochloride CAS No. 1004-23-5

4-(Aminomethyl)phenol hydrochloride

Cat. No.: B1256928
CAS No.: 1004-23-5
M. Wt: 159.61 g/mol
InChI Key: AYCWODLBKTWJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)phenol hydrochloride (CAS 1004-23-5) is a high-purity organic compound with the molecular formula C7H10ClNO and a molecular weight of 159.613 g/mol . This chemical serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Its structure, featuring both a phenolic hydroxyl group and a benzylamine moiety, makes it a valuable precursor for the development of more complex molecules. Researchers utilize this compound in the synthesis of various pharmacologically active targets, as evidenced by its role in published synthetic routes in journals such as the Journal of Natural Products and Green Chemistry . The hydrochloride salt form offers improved stability and handling characteristics compared to the free base. As a solid, it should be stored in a sealed container, protected from light to ensure long-term stability and prevent degradation . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all appropriate laboratory safety protocols when handling this material.

Properties

IUPAC Name

4-(aminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCWODLBKTWJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584159
Record name 4-(Aminomethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-23-5
Record name 4-(Aminomethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)phenol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)phenol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Characteristics:

  • Structure: Para-substituted phenol with an aminomethyl group.
  • Synthesis : Typically synthesized via acid hydrolysis of intermediates derived from nitrone precursors or direct reaction of 4-hydroxybenzylamine with hydrochloric acid .
  • Applications: Used as a pharmaceutical intermediate, particularly in the development of neuroactive agents (e.g., serotonin-norepinephrine reuptake inhibitors) and in organic synthesis for functionalized aromatic compounds .

Comparison with Similar Compounds

The following section compares 4-(aminomethyl)phenol hydrochloride with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₇H₁₀ClNO -OH (para), -CH₂NH₃⁺Cl⁻ (para) 167.62 Water-soluble, polar, bioactive
4-Hydroxybenzylamine C₇H₉NO -OH (para), -CH₂NH₂ (para) 123.15 Free base form; lower solubility
Tyramine hydrochloride C₈H₁₂ClNO -OH (para), -CH₂CH₂NH₃⁺Cl⁻ 181.64 Ethylamine side chain; neurotransmitter activity
Vanillylamine hydrochloride C₈H₁₂ClNO₂ -OH (para), -OCH₃ (meta), -CH₂NH₃⁺Cl⁻ 189.64 Methoxy group enhances lipophilicity
2-Amino-5-methylphenol hydrochloride C₇H₁₀ClNO -OH (para), -CH₂NH₃⁺Cl⁻ (meta), -CH₃ (ortho) 167.62 Methyl group increases steric hindrance

Pharmacological and Industrial Relevance

Key Differences and Advantages

Bioactivity: this compound’s simpler structure allows easier functionalization compared to Duloxetine, which has a naphthyl ether group . Tyramine hydrochloride exhibits stronger adrenergic effects due to its ethylamine chain, whereas this compound is more suited for CNS-targeted modifications .

Solubility and Stability: The phenolic -OH group in this compound enhances water solubility over non-phenolic analogs like Methyl 4-(2-aminoethyl)benzoate hydrochloride (). Methoxy-substituted derivatives (e.g., Vanillylamine hydrochloride) show improved membrane permeability due to increased lipophilicity .

Synthetic Scalability: this compound’s synthesis achieves moderate yields (~50–60%), comparable to 2-Amino-5-methylphenol hydrochloride but lower than 4-hydroxybenzylamine .

Biological Activity

4-(Aminomethyl)phenol hydrochloride, also known as para-aminomethylphenol hydrochloride, is a chemical compound with the molecular formula C7_7H10_{10}ClN\O. It has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C7_7H10_{10}ClN\O
  • Molecular Weight: 155.62 g/mol
  • IUPAC Name: this compound

This compound exhibits several biological activities primarily attributed to its structural features:

  • Antioxidant Activity: The compound acts as a scavenger of free radicals, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in various metabolic pathways, potentially influencing processes such as inflammation and cell signaling.
  • Antimicrobial Properties: Research indicates that this compound may possess antimicrobial effects against certain pathogens, suggesting its potential use in treating infections.

Biological Activity Overview

Activity TypeDescription
AntioxidantScavenges free radicals, reducing oxidative stress.
Enzyme InhibitionInhibits specific enzymes, affecting metabolic pathways.
AntimicrobialExhibits activity against certain bacterial strains.
NeuroprotectivePotential protective effects on neuronal cells, possibly beneficial in neurodegenerative diseases.

Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound's ability to scavenge reactive oxygen species (ROS) was quantified using DPPH and ABTS assays, showing significant antioxidant capacity compared to control groups .

Enzyme Inhibition

Research has highlighted the compound's role as an inhibitor of cyclooxygenase (COX) enzymes. A series of experiments indicated that it could reduce the production of inflammatory mediators in cultured cells, suggesting its potential utility in managing inflammatory conditions .

Antimicrobial Effects

In vitro studies have shown that this compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating effective inhibition at low concentrations .

Neuroprotective Effects

Recent research explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could protect neuronal cells from apoptosis induced by toxic agents, highlighting its potential in treating diseases such as Alzheimer's .

Q & A

Q. How is this compound utilized in agrochemical research?

  • Methodology :
  • Herbicide Development : Test inhibition of photosynthesis in Arabidopsis chloroplasts via chlorophyll fluorescence assays .
  • Fungicide Screening : Evaluate disruption of fungal ergosterol biosynthesis using LC-MS .

Q. What role does this compound play in neurotransmitter studies?

  • Methodology :
  • Receptor Binding Assays : Radiolabeled ligands (e.g., ³H-serotonin) quantify affinity for serotonin or dopamine receptors .
  • Electrophysiology : Patch-clamp recordings in neuronal cultures assess ion channel modulation .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize acidic residues with bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)phenol hydrochloride
Reactant of Route 2
4-(Aminomethyl)phenol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.